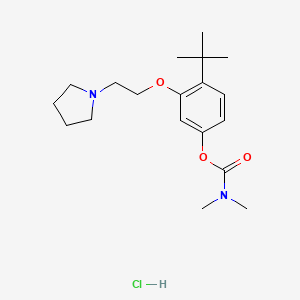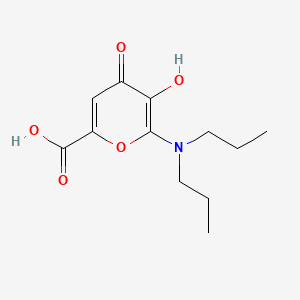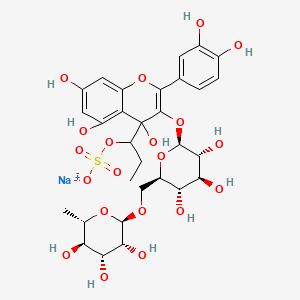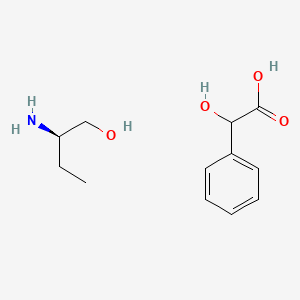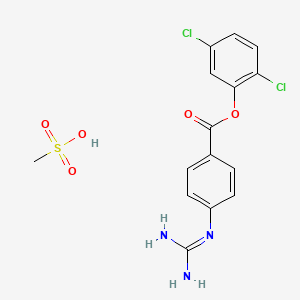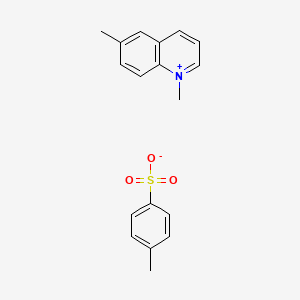
1,6-Dimethylquinolinium p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylquinolinium p-toluenesulfonate is a chemical compound that belongs to the class of quinolinium salts It is formed by the reaction of 1,6-dimethylquinoline with p-toluenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethylquinolinium p-toluenesulfonate can be synthesized through a straightforward reaction between 1,6-dimethylquinoline and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as acetonitrile or methanol, and heating the mixture to reflux. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated crystallization processes can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted quinolinium salts.
Applications De Recherche Scientifique
1,6-Dimethylquinolinium p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,6-dimethylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrases, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of cell death in certain cancer cells .
Comparaison Avec Des Composés Similaires
1,6-Dimethylquinolinium p-toluenesulfonate can be compared with other similar compounds, such as:
2,4,6-Trimethylpyridinium p-toluenesulfonate: This compound has similar chemical properties but differs in its substitution pattern on the pyridine ring.
Pyridinium p-toluenesulfonate: Another related compound with a pyridinium core instead of a quinolinium core.
Tetraethylammonium p-toluenesulfonate: A quaternary ammonium salt with different applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
72076-53-0 |
|---|---|
Formule moléculaire |
C18H19NO3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1,6-dimethylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12N.C7H8O3S/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
BEXRYEWRLUOTMD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)[N+](=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
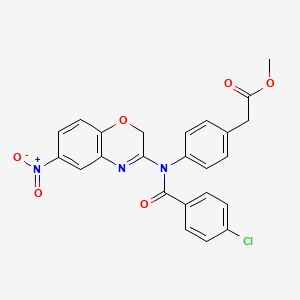
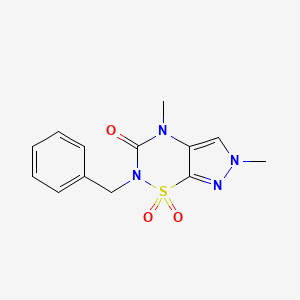
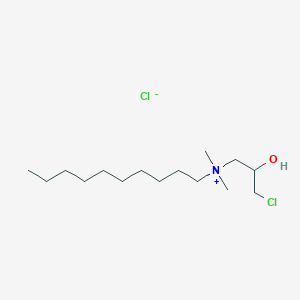
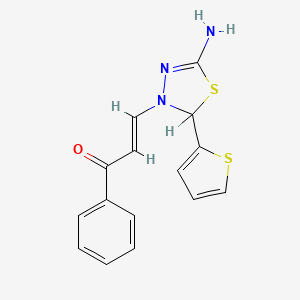

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

